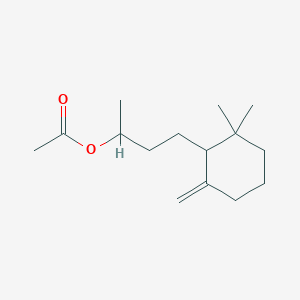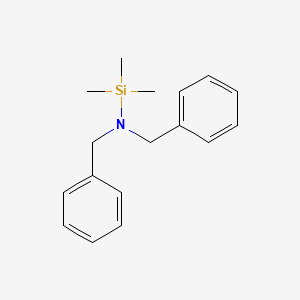
N,N-Dibenzyl-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group substituted with two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,1,1-trimethylsilanamine typically involves the reaction of trimethylsilyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
(C6H5CH2)2NH+(CH3)3SiCl→(C6H5CH2)2NSi(CH3)3+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzyl-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler amines or silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler amines or silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
N,N-Dibenzyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N-Dibenzyl-1,1,1-trimethylsilanamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules, facilitating reactions that lead to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates involved.
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibenzyl-1,1,1-trimethylsilylamine
Comparison: N,N-Dibenzyl-1,1,1-trimethylsilanamine is unique due to the presence of two benzyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to N,N-Diethyl-1,1,1-trimethylsilanamine, which has ethyl groups, the benzyl groups in this compound provide additional steric hindrance and electronic effects, making it suitable for different applications.
Propriétés
Numéro CAS |
70601-93-3 |
|---|---|
Formule moléculaire |
C17H23NSi |
Poids moléculaire |
269.46 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C17H23NSi/c1-19(2,3)18(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 |
Clé InChI |
YMRYARUYNHBGRU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


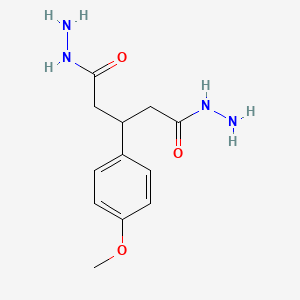

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

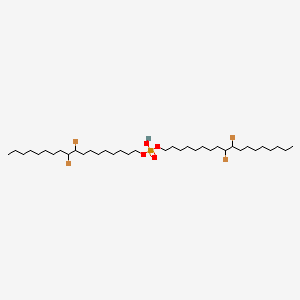
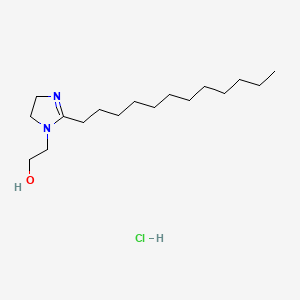
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
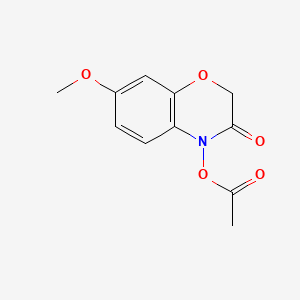
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
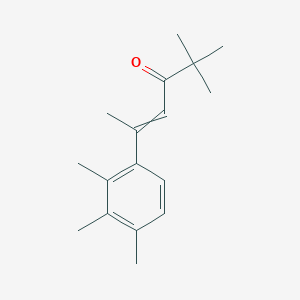
![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

